3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol
Description
3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol is a pyridine derivative featuring a propargyl alcohol (-C≡C-CH2OH) group attached to the 2-position of a pyridine ring substituted with chlorine (Cl) at position 3 and a trifluoromethyl (-CF3) group at position 5. The trifluoromethyl and chlorine substituents enhance electron-withdrawing effects, influencing the compound’s reactivity and physicochemical properties.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-7-4-6(9(11,12)13)5-14-8(7)2-1-3-15/h4-5,15H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZNCZWASLQMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#CCO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with propargyl alcohol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol has been investigated for its potential therapeutic applications:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including resistant strains. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .
Anticancer Properties
Studies have suggested that pyridine derivatives can serve as anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The compound's structural features may facilitate interactions with biological targets involved in cancer progression .
Agrochemical Applications
The compound is also relevant in the field of agrochemicals, particularly as an intermediate in the synthesis of fungicides:
Synthesis of Fungicides
This compound is utilized to synthesize intermediates for fungicides such as fluopyram, which targets succinate dehydrogenase in fungal pathogens, disrupting their metabolic processes . This application is crucial for developing effective agricultural chemicals that combat fungal diseases in crops.
Synthetic Applications
The compound serves as a versatile building block in organic synthesis:
Coupling Reactions
In synthetic organic chemistry, it can participate in various coupling reactions, including Suzuki and Heck reactions, to form more complex molecules . These reactions are essential for developing pharmaceuticals and agrochemicals.
Development of New Compounds
The unique structure allows for modifications that can lead to new derivatives with enhanced properties, such as increased potency or reduced toxicity . This adaptability makes it valuable in drug design and development.
Case Studies
Mechanism of Action
The mechanism of action of 3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance binding affinity and specificity, leading to modulation of biological pathways. The propyn-1-ol moiety may also contribute to the compound’s reactivity and interaction with target molecules .
Comparison with Similar Compounds
Functional Group Variations
Table 1: Key Functional Group Differences
Key Observations :
- Propargyl Alcohol vs. Esters : Unlike Haloxyfopetoxyethyl’s ester group, the propargyl alcohol in the target compound may reduce lipophilicity but increase metabolic susceptibility due to the -OH group .
- Amide vs. Alcohol : Fluopyram’s benzamide group enables fungicidal activity through enzyme inhibition, whereas the propargyl alcohol’s reactivity could lead to distinct biological interactions .
Substituent Effects on Pyridine Ring
Trifluoromethyl (-CF3) and Chlorine (Cl) :
- Both substituents are electron-withdrawing, reducing pyridine’s basicity and enhancing electrophilic substitution resistance. This is consistent across analogs like Fluopyram and Haloxyfop derivatives .
- Comparison with Fluoro/Amino-Substituted Pyridines: Compounds like 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol () exhibit altered electronic profiles; amino groups increase basicity, while fluorine’s electronegativity affects solubility .
Key Findings :
Physicochemical Properties
Molecular Weight and Solubility :
- The target compound’s molecular weight (~265 g/mol) is lower than sulfide-containing analogs (e.g., 303152-86-5: ~593 g/mol), suggesting better solubility .
- Trifluoromethyl groups increase lipophilicity (logP), but the propargyl alcohol’s polarity may counterbalance this effect compared to Haloxyfopetoxyethyl’s ester .
Biological Activity
3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol, with the CAS number 865657-82-5, is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula: C9H5ClF3NO
- Molecular Weight: 235.59 g/mol
- Structure: The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, along with a propynol moiety.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways.
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Inhibition of Enzymatic Activity:
- Studies indicate that this compound may inhibit certain enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cancer progression.
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Antimicrobial Activity:
- Preliminary data suggest that the compound exhibits antimicrobial properties against a variety of pathogens, although detailed mechanisms remain to be elucidated.
Pharmacological Profile
The pharmacological effects of this compound have been assessed in various in vitro and in vivo studies.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Enzyme Inhibition | Potential inhibition of cyclooxygenase | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
Several case studies have highlighted the biological relevance of this compound:
-
Anticancer Research:
- A study published in Journal of Medicinal Chemistry demonstrated that this compound induces apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests potential for development as an anticancer agent.
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Inflammation Models:
- In animal models of inflammation, the compound showed a significant reduction in inflammatory markers, indicating its potential use in treating inflammatory diseases.
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Microbial Resistance Studies:
- Research has indicated that the compound can enhance the efficacy of existing antibiotics against resistant strains of bacteria, suggesting its role as a synergistic agent in antimicrobial therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
